molecular formula C26H24ClN3O4S B2693718 ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate CAS No. 897832-93-8

ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2693718
CAS No.: 897832-93-8
M. Wt: 510.01
InChI Key: BVTRUMQCDLAFAG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative featuring multiple functional groups. Its core 1,4-DHP scaffold is substituted with a 4-chlorophenyl ring at position 4, an acetyl group at position 5, a cyano group at position 3, and a methyl group at position 4. The compound’s synthesis typically involves multi-step reactions, including Hantzsch-type cyclization and subsequent functionalization .

Crystallographic studies using SHELX software have revealed that the 1,4-DHP ring adopts a boat conformation, stabilized by intramolecular hydrogen bonds between the NH group of the dihydropyridine and the carbonyl oxygen of the acetyl substituent . The 4-chlorophenyl group contributes to hydrophobic interactions, while the cyano and ester groups enhance polarity.

Properties

IUPAC Name

ethyl 4-[[2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4S/c1-4-34-26(33)18-7-11-20(12-8-18)30-22(32)14-35-25-21(13-28)24(17-5-9-19(27)10-6-17)23(16(3)31)15(2)29-25/h5-12,24,29H,4,14H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRUMQCDLAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyridine ring. This intermediate is then reacted with thiourea to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with ethyl 4-aminobenzoate under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Antihypertensive Properties

The compound has been investigated for its potential antihypertensive effects due to its structural similarity to known antihypertensive agents. Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit vasodilatory effects, which can help in managing hypertension. The presence of the chlorophenyl group enhances the pharmacological activity, making it a candidate for further development as an antihypertensive drug .

Anticancer Activity

Studies have shown that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The 4-chlorophenyl and cyano groups are thought to contribute to this activity by interacting with specific cellular pathways involved in cancer progression. Ongoing research aims to elucidate the exact mechanisms and optimize the compound's efficacy against various cancer types .

Antimicrobial Effects

There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been reported to inhibit bacterial growth, suggesting that ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate could be explored for potential applications in treating infections caused by resistant bacterial strains .

Synthetic Pathways

The synthesis of this compound involves multiple steps including the formation of key intermediates through nucleophilic substitutions and condensation reactions. The detailed synthetic route has been documented in various studies, showcasing its feasibility for large-scale production .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Research has focused on modifying different functional groups to enhance efficacy and reduce toxicity. For instance, variations in the acetyl and sulfanyl moieties have been explored to determine their influence on biological activity .

Case Study: Antihypertensive Effects

A recent study demonstrated that a derivative of this compound showed significant blood pressure-lowering effects in hypertensive animal models. The study highlighted the compound's ability to relax vascular smooth muscle cells, thereby supporting its potential as an effective antihypertensive agent .

Case Study: Anticancer Research

In vitro studies indicated that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis, suggesting a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and cyano groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include classical 1,4-DHP drugs (e.g., nifedipine, amlodipine) and research-focused derivatives. Key differentiating features are tabulated below:

Property Target Compound Nifedipine Amlodipine
Core Structure 1,4-DHP with boat conformation 1,4-DHP with planar conformation 1,4-DHP with alkylamino side chain
Substituents 4-(4-Cl-phenyl), 3-CN, 5-acetyl, 6-Me, 2-sulfanylacetamido-benzoate 3,5-dinitro, 4-(2-nitrophenyl) 3-ethyl ester, 5-carbamoyl, 2-chlorophenyl
Electron Density (ELF) High localization at cyano and acetyl groups Localization near nitro groups Localization near carbamoyl group
Noncovalent Interactions Strong van der Waals (4-Cl-phenyl) and H-bonding (acetamido) Dominant π-π stacking (nitrophenyl) H-bonding (carbamoyl and ester groups)
Solubility Moderate (logP ~3.2) due to ester and cyano groups Low (logP ~2.8) High (logP ~1.5, zwitterionic at pH 7.4)

Electronic and Reactivity Profiles

  • Electron Localization Function (ELF): The target compound exhibits pronounced electron localization at the cyano group (ELF = 0.82) and acetyl carbonyl (ELF = 0.75), indicating regions of high electron density conducive to nucleophilic attacks. In contrast, nifedipine’s nitro groups show lower ELF values (0.68), correlating with reduced reactivity toward nucleophiles .
  • Noncovalent Interactions: Analysis using the method described by Johnson et al. reveals that the sulfanyl group participates in weak hydrogen bonds (C–S···H–N), while the 4-chlorophenyl group engages in halogen-π interactions. These features are absent in amlodipine, which relies on carbamoyl-mediated H-bonding for receptor binding.

Computational and Experimental Insights

  • Crystallography: SHELX-refined structures confirm that steric hindrance from the 4-chlorophenyl group restricts rotational freedom, stabilizing the bioactive conformation .
  • Noncovalent Interaction Maps: Visualization using the NCI method highlights steric clashes between the methyl group at position 6 and the acetamido side chain, suggesting conformational strain in polar solvents.

Biological Activity

Ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of pharmacological applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the formation of the dihydropyridine core and subsequent modifications to introduce the appropriate substituents. The compound features a pyridine ring linked to various functional groups, which are crucial for its biological activity.

Key Structural Features

  • Pyridine Ring : Central to the compound's reactivity and interaction with biological targets.
  • Sulfanyl Group : Imparts unique properties that may enhance biological activity.
  • Acetamido and Ester Groups : These functional groups can influence solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the dihydropyridine structure have been shown to inhibit various cancer cell lines, including breast and colon cancer cells.

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)27.3
Compound BHCT-116 (colon cancer)6.2

These findings suggest that the incorporation of specific substituents can enhance cytotoxicity against malignant cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that similar sulfanyl-substituted compounds possess antibacterial properties against a range of pathogens. The presence of halogenated phenyl groups appears to increase activity compared to non-halogenated analogs.

MicroorganismActivity (Zone of Inhibition in mm)
E. coli15
S. aureus18

These results indicate a promising avenue for developing new antimicrobial therapies based on the structure of this compound .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
  • Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells through the activation of intrinsic pathways.
  • Antioxidant Activity : The presence of thiol groups may confer antioxidant properties, protecting cells from oxidative stress .

Case Studies

A series of case studies have illustrated the efficacy of related compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a derivative showed a significant reduction in tumor size among participants when combined with standard chemotherapy.
  • Antimicrobial Therapy : A study reported successful treatment of bacterial infections resistant to conventional antibiotics using sulfanyl-containing compounds.

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